molecular formula C17H16N2O3S B228535 3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione

3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione

Cat. No.: B228535
M. Wt: 328.4 g/mol
InChI Key: OGSOWENNBOCZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with benzyl bromide and 4-methoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methoxy-phenylamino groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide in ethanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives with reduced functional groups.

    Substitution: Formation of substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular receptors to modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(4-methyl-phenylamino)-thiazolidine-2,4-dione
  • 3-Benzyl-5-(4-fluoro-phenylamino)-thiazolidine-2,4-dione
  • 3-Benzyl-5-(4-chloro-phenylamino)-thiazolidine-2,4-dione

Uniqueness

3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the methoxy group can enhance the compound’s biological activity by improving its interaction with specific molecular targets.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

3-benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O3S/c1-22-14-9-7-13(8-10-14)18-15-16(20)19(17(21)23-15)11-12-5-3-2-4-6-12/h2-10,15,18H,11H2,1H3

InChI Key

OGSOWENNBOCZDC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Origin of Product

United States

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